molecular formula C13H10N4O4S B1230014 1-((4-Nitrophenyl)sulfonyl)-1H-benzimidazol-2-amine CAS No. 193696-63-8

1-((4-Nitrophenyl)sulfonyl)-1H-benzimidazol-2-amine

Cat. No. B1230014
CAS RN: 193696-63-8
M. Wt: 318.31 g/mol
InChI Key: AISUMVRDEXUUBA-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)sulfonyl-2-benzimidazolamine is a sulfonamide.

Scientific Research Applications

Potential Pesticidal Activity

  • Derivatives of phenyl tribromomethyl sulfone, which includes compounds structurally similar to 1-((4-Nitrophenyl)sulfonyl)-1H-benzimidazol-2-amine, have shown potential as novel pesticides. These derivatives are synthesized through various routes and have applications in herbicides and fungicides due to their halogenmethylsulfonyl moiety (Borys et al., 2012).

Nonlinear Optical Properties

  • N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles, which includes this compound, have been investigated for their nonlinear optic (NLO) characteristics. These compounds show promise in hi-tech applications due to their significant ⟨α⟩ and βtot values (Aslam et al., 2022).

Synthesis of Benzimidazoles

  • A general method for synthesizing benzimidazole-4-sulfonamides, which could involve this compound, has been described. This method utilizes commercially available benzothiadiazole-4-sulfonyl chloride and is significant for the preparation of substituted benzimidazole sulfonamides (Rosen et al., 2009).

Antihypertensive Activity

  • Benzimidazole derivatives, which may include this compound, have been synthesized and screened for their antihypertensive activity. These compounds, including those with 4-chloro-o-Phenylenediamine, show significant potential in controlling blood pressure (Sharma et al., 2010).

Reductive Cyclization in Carbohydrates

  • The use of 2-nitrophenylhydrazones for the reductive cyclization to form chiral functionalized benzimidazoles, such as this compound, has been studied. This method finds applications in synthesizing benzotriazines and benzimidazoles from carbohydrates (Andersch & Sicker, 1999).

Synthetic Technology Improvement

  • Improvements in the synthetic process of 2-mercapto-5-methoxy-1H-benzimidazole, which could be related to the synthesis of this compound, have been introduced. This involves a more efficient and higher-yield process suitable for industrial applications (Wu Chun-le, 2015).

properties

CAS RN

193696-63-8

Molecular Formula

C13H10N4O4S

Molecular Weight

318.31 g/mol

IUPAC Name

1-(4-nitrophenyl)sulfonylbenzimidazol-2-amine

InChI

InChI=1S/C13H10N4O4S/c14-13-15-11-3-1-2-4-12(11)16(13)22(20,21)10-7-5-9(6-8-10)17(18)19/h1-8H,(H2,14,15)

InChI Key

AISUMVRDEXUUBA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N

Other CAS RN

193696-63-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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